J147

Vue d'ensemble

Description

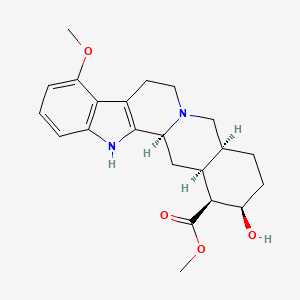

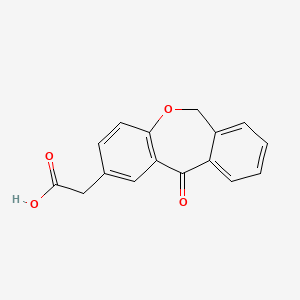

J147 est un composé synthétique dérivé de la curcumine, l'ingrédient actif du curcuma. Il a été conçu pour surmonter les limites de la curcumine, telles que sa faible biodisponibilité et son incapacité à pénétrer efficacement la barrière hémato-encéphalique. This compound s'est montré prometteur dans le traitement des maladies neurodégénératives, en particulier la maladie d'Alzheimer, en raison de ses propriétés neuroprotectrices et neurotrophiques .

Applications De Recherche Scientifique

J147 has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of acylhydrazones.

Biology: this compound has been shown to enhance neurogenesis and protect neuronal cells from oxidative stress and inflammation.

Medicine: This compound is being investigated as a potential treatment for Alzheimer’s disease, diabetic neuropathy, ischemic stroke, depression, anxiety, and fatty liver disease

Mécanisme D'action

J147, also known as Z41H3C5BT9, J 147, J-147, Unii-Z41H3C5BT9, or UNII-Z41H3C5BT9, is a compound that has shown promising results in the treatment and prevention of various diseases, including Alzheimer’s disease, diabetic neuropathy, ischemic stroke, depression, anxiety, and fatty liver disease .

Target of Action

The primary target of this compound is the α-F1-ATP synthase (ATP5A) , a mitochondrial protein that helps generate ATP—the cell’s energy currency—within mitochondria .

Mode of Action

This compound interacts with its target, ATP synthase, to regulate the maintenance of store-operated calcium entry (SOCE) and cell death during acute neurotoxicity . It increases mitochondrial function by improving ATP levels, specifically by inhibiting ATP synthase . By inhibiting ATP synthase, this compound can reduce toxic metabolites that cause excitotoxicity .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce rapid antidepressant-like effects, potentially mediated by 5-HT1A-dependent cAMP/PKA/pCREB/BDNF signaling . It also influences mitochondrial ATP synthase levels and mitochondrial protein function . Furthermore, this compound has been shown to reduce AD-related memory and recognition impairment .

Pharmacokinetics

This compound was designed and synthesized as an analogue of curcumin, with improved stability and bioavailability . The pharmacokinetic parameters in rats after intravenous administration of the optimal therapeutic dose of 10 mg/kg show that this compound readily penetrates the central nervous system (CNS) and that plasma and brain exposures exceed .

Result of Action

This compound has shown promising results in reversing memory impairments and improving brain health . It targets the biological processes at the cellular level . In animal studies, this compound treatment significantly reduced infarct volume when administered at 2 h after stroke onset . Moreover, co-administration of this compound with tissue plasminogen activator (tPA) reduces delayed tPA-induced intracerebral hemorrhage and confers cerebroprotection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced in the presence of tissue plasminogen activator (tPA), as seen in stroke treatment . .

Analyse Biochimique

Biochemical Properties

Unii-Z41H3C5BT9 plays a significant role in biochemical reactions, particularly in the context of neuroprotection and neurogenesis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of Unii-Z41H3C5BT9 is ATP synthase, a crucial enzyme in cellular energy production . By modulating ATP synthase activity, Unii-Z41H3C5BT9 helps in maintaining mitochondrial function and reducing oxidative stress. Additionally, Unii-Z41H3C5BT9 has been shown to interact with proteins involved in the regulation of amyloid-beta levels, thereby potentially reducing the formation of amyloid plaques associated with Alzheimer’s disease .

Cellular Effects

Unii-Z41H3C5BT9 exerts various effects on different types of cells and cellular processes. In neuronal cells, it promotes cell survival and reduces oxidative stress, which is crucial for preventing neurodegeneration . Unii-Z41H3C5BT9 also influences cell signaling pathways, including the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms . Furthermore, Unii-Z41H3C5BT9 has been observed to modulate gene expression related to neuroprotection and synaptic plasticity, enhancing cognitive functions and memory .

Molecular Mechanism

The molecular mechanism of Unii-Z41H3C5BT9 involves several key interactions at the molecular level. It binds to ATP synthase, leading to the stabilization of mitochondrial function and reduction of reactive oxygen species production . Unii-Z41H3C5BT9 also inhibits the activity of enzymes involved in the production of amyloid-beta, thereby reducing its accumulation in the brain . Additionally, Unii-Z41H3C5BT9 activates the Nrf2 pathway, which enhances the expression of antioxidant genes and provides protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-Z41H3C5BT9 have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed . Long-term studies have demonstrated that Unii-Z41H3C5BT9 maintains its neuroprotective effects over extended periods, reducing neuronal loss and improving cognitive functions in animal models . These findings suggest that Unii-Z41H3C5BT9 has the potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Unii-Z41H3C5BT9 vary with different dosages in animal models. At lower doses, Unii-Z41H3C5BT9 has been shown to enhance cognitive functions and reduce oxidative stress without significant adverse effects . At higher doses, some studies have reported potential toxicity, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Unii-Z41H3C5BT9 is involved in several metabolic pathways, primarily related to its neuroprotective effects. It interacts with enzymes such as ATP synthase and those involved in amyloid-beta production . By modulating these pathways, Unii-Z41H3C5BT9 helps in maintaining mitochondrial function and reducing oxidative stress. Additionally, Unii-Z41H3C5BT9 has been shown to influence metabolic flux, enhancing the production of energy and reducing the accumulation of toxic metabolites .

Transport and Distribution

Within cells and tissues, Unii-Z41H3C5BT9 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Unii-Z41H3C5BT9 has been observed to accumulate in the brain, particularly in regions affected by neurodegenerative conditions . This targeted distribution enhances its therapeutic potential by ensuring that the compound reaches the sites where it is most needed.

Subcellular Localization

The subcellular localization of Unii-Z41H3C5BT9 plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it exerts its neuroprotective effects by stabilizing mitochondrial function and reducing oxidative stress . Additionally, Unii-Z41H3C5BT9 has been observed to localize in the cytoplasm and nucleus, where it influences gene expression and cell signaling pathways . The compound’s ability to target specific subcellular compartments enhances its efficacy in treating neurodegenerative conditions.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

J147 est synthétisé par un processus en plusieurs étapes à partir de matières premières disponibles dans le commerce. Les étapes clés impliquent la formation d'une acylhydrazone par réaction d'un hydrazide avec un aldéhyde. Les conditions de réaction impliquent généralement l'utilisation de solvants comme l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse impliquerait probablement une mise à l'échelle des procédures de laboratoire avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

J147 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans certaines conditions, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, ce qui peut modifier son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions peuvent varier, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire différents dérivés d'hydrazine .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Chimie : this compound sert de composé modèle pour étudier la synthèse et la réactivité des acylhydrazones.

Biologie : this compound a montré qu'il améliorait la neurogenèse et protégeait les cellules neuronales du stress oxydatif et de l'inflammation.

Médecine : This compound est étudié comme traitement potentiel de la maladie d'Alzheimer, de la neuropathie diabétique, de l'AVC ischémique, de la dépression, de l'anxiété et de la maladie du foie gras

Mécanisme d'action

This compound exerce ses effets par le biais de multiples mécanismes :

Cibles moléculaires : this compound cible une protéine mitochondriale appelée ATP synthase, qui aide à générer de l'ATP, la monnaie énergétique de la cellule. .

Voies impliquées : this compound augmente les niveaux de facteur neurotrophique dérivé du cerveau (BDNF) et d'autres facteurs neurotrophiques, améliorant la plasticité synaptique et la fonction cognitive. .

Comparaison Avec Des Composés Similaires

J147 est unique par rapport aux autres composés en raison de ses puissantes propriétés neuroprotectrices et neurotrophiques. Les composés similaires comprennent :

Propriétés

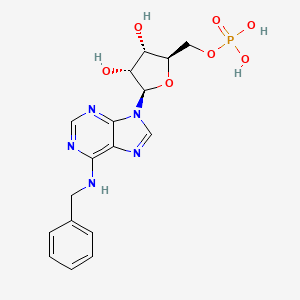

IUPAC Name |

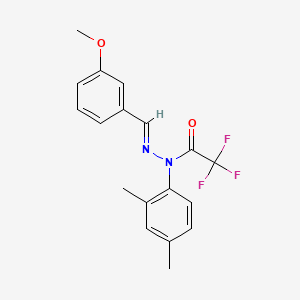

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZAYGFKNNHDN-SSDVNMTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045787 | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807913-16-1, 1146963-51-0 | |

| Record name | J-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | J-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of J147?

A1: Research has identified the mitochondrial α-F1-ATP synthase (ATP5A) as the primary target of this compound. [] This enzyme plays a crucial role in cellular energy production within mitochondria.

Q2: How does this compound interact with ATP5A and what are the downstream consequences?

A2: While the precise binding site and mechanism are still under investigation, this compound's interaction with ATP5A is believed to be allosteric. [] This interaction leads to increased intracellular calcium levels, activating the CAMKK2-dependent AMPK/mTOR pathway. [] This pathway is recognized for its role in longevity and has been shown to improve mitochondrial function and energy metabolism. [, ]

Q3: Does this compound exhibit any neurotrophic properties?

A3: Yes, in addition to modulating ATP5A, this compound has demonstrated neurotrophic activity, particularly by increasing brain-derived neurotrophic factor (BDNF) levels in the hippocampus. [, ] BDNF is essential for neuronal survival, growth, and plasticity.

Q4: How does this compound's impact on the 5-HT1A receptor contribute to its antidepressant-like effects?

A4: this compound displays high affinity for the 5-HT1A receptor. [] This interaction triggers downstream signaling through the cAMP/PKA/pCREB/BDNF pathway in the hippocampus, contributing to its antidepressant-like effects. []

Q5: What is the molecular formula and weight of this compound?

A6: this compound (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide) has the molecular formula C18H17F3N2O2 and a molecular weight of 366.34 g/mol. []

Q6: What spectroscopic data is available for characterizing this compound?

A7: NMR spectroscopic data, including 1H, 13C, and 19F NMR, have been used to characterize this compound. [] Additionally, X-ray crystallography has been employed to determine its solid-state structure. []

Q7: What is known about the stability of this compound under various conditions?

A8: While specific stability data is limited in the provided abstracts, this compound is recognized for its superior bioavailability and stability compared to its parent compound, curcumin. [] Further research on its stability in various solvents, temperatures, and formulations is necessary.

Q8: Are there any formulation strategies to improve the delivery of this compound?

A8: While specific formulation strategies are not discussed in the provided abstracts, various approaches could be explored to enhance this compound's solubility, bioavailability, and delivery. These could include nanoparticle encapsulation, liposomal formulations, or the use of suitable excipients.

Q9: How do structural modifications of this compound affect its biological activity?

A10: Studies exploring this compound analogues with a dicyanovinyl substituent showed enhanced inhibitory activity against β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease. [] This highlights the potential for structural modifications to optimize this compound's therapeutic profile.

Q10: What is the therapeutic window of this compound?

A12: Based on in vitro neuroprotection data and CeeTox assay results, the estimated therapeutic index of this compound is substantial, ranging from 782.6 to 3600-fold. [] This suggests a favorable safety profile for further development.

Q11: Has this compound been tested in animal models of Alzheimer's disease?

A13: Yes, this compound has demonstrated therapeutic efficacy in several mouse models of Alzheimer's disease, improving cognitive function and reducing AD-associated pathology. [, , , , ]

Q12: Has this compound shown efficacy in addressing other conditions related to aging?

A14: Research indicates that this compound may have broader geroprotective effects. For instance, it improved physiological markers of brain and kidney function in rapidly aging SAMP8 mice. [] It also reduced stroke-induced behavioral deficits and infarct volume in a rodent model of acute ischemic stroke. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)